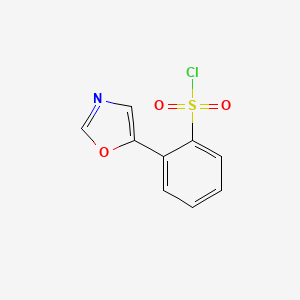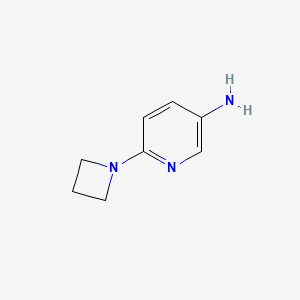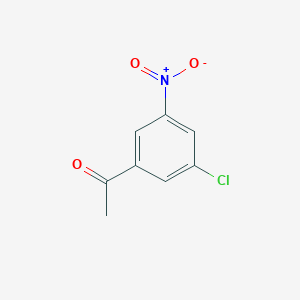![molecular formula C7H13NO B1396205 (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol CAS No. 169124-63-4](/img/structure/B1396205.png)
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane scaffold has been a subject of research due to its presence in tropane alkaloids . The enantioselective construction of this scaffold has been achieved through various methodologies, including the use of acyclic starting materials containing all the required stereochemical information . Another approach involves the stereochemical control in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis
The chemical reactions involving 8-azabicyclo[3.2.1]octane scaffold are diverse and depend on the specific compound . For instance, asymmetric 1,3-dipolar cycloadditions have been used in the synthesis of related compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study details the synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol, demonstrating a method for creating variants of the compound (Philip et al., 1990).
- Another research elaborates on the synthesis of chiral 2,6-bridged morpholine systems, including trans-6,7-diol derivatives of 8-oxa-3-azabicyclo[3.2.1]octane, which is closely related to the target compound (Kilonda et al., 1995).
- The synthesis and structural characterization of similar compounds, such as (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, were explored, contributing to our understanding of the compound's structural properties (Wu et al., 2015).
Molecular Modeling and Pharmacophore Studies
- Research on 6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a compound structurally similar to the target, included molecular modeling and pharmacophore studies, which could inform applications of the target compound (Carroll et al., 1987).
Applications in Catalysis and Chemical Reactions
- A recent study in 2023 identified 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL), a related compound, as a catalyst for the oxidation of secondary alcohols to ketones using molecular oxygen, highlighting its potential in catalytic processes (Toda et al., 2023).
Structural Analysis and Crystallography
- The structural and conformational analysis of N-substituted 8-azabicyclo[3.2.1]octan-3-ones provides insights into the preferred conformation of these compounds, which is relevant to the target compound (Arias et al., 1986).
Direcciones Futuras
The future directions for research on “(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a promising area of study due to its presence in biologically active tropane alkaloids .
Propiedades
IUPAC Name |
(1R,5S,6S)-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUTZASOZQVJF-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]([C@H](C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
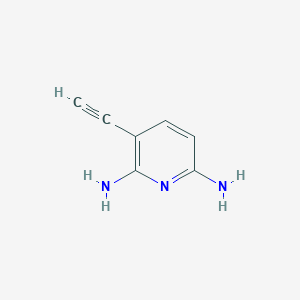

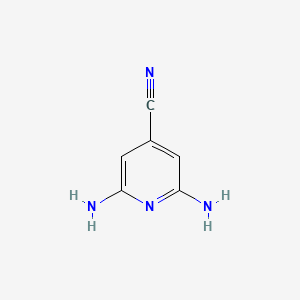
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)

